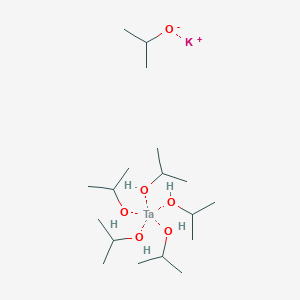
Orotidine 5'-monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orotidine 5’-monophosphate trisodium salt is a pyrimidine nucleotide that serves as a direct precursor to uridine 5’-monophosphate in the biosynthesis of pyrimidines. This compound plays a crucial role in the metabolic pathway of nucleotides, which are essential for DNA and RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orotidine 5’-monophosphate trisodium salt is synthesized via the de novo synthesis pathway for DNA synthesis. The synthesis involves the enzyme orotate phosphoribosyltransferase, which catalyzes the reaction between orotic acid and phosphoribosyl pyrophosphate to form orotidine 5’-monophosphate. The trisodium salt form is then obtained to enhance its solubility in water .
Industrial Production Methods: Industrial production of orotidine 5’-monophosphate trisodium salt typically involves microbial fermentation processes. Microorganisms such as Saccharomyces cerevisiae and Escherichia coli are genetically engineered to overproduce the enzyme orotate phosphoribosyltransferase, thereby increasing the yield of orotidine 5’-monophosphate. The compound is then purified and converted to its trisodium salt form for commercial use .
Chemical Reactions Analysis
Types of Reactions: Orotidine 5’-monophosphate trisodium salt primarily undergoes decarboxylation reactions. The enzyme orotidine 5’-monophosphate decarboxylase catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate .
Common Reagents and Conditions:
Decarboxylation: The decarboxylation reaction is facilitated by the enzyme orotidine 5’-monophosphate decarboxylase under physiological conditions (pH 7.4, 37°C).
Major Products:
Uridine 5’-monophosphate: The primary product formed from the decarboxylation of orotidine 5’-monophosphate.
Scientific Research Applications
Orotidine 5’-monophosphate trisodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of orotidine 5’-monophosphate trisodium salt involves its conversion to uridine 5’-monophosphate by the enzyme orotidine 5’-monophosphate decarboxylase. This enzyme catalyzes the decarboxylation reaction, which is a crucial step in the pyrimidine biosynthesis pathway. The enzyme’s active site binds to the substrate, facilitating the removal of the carboxyl group and forming uridine 5’-monophosphate .
Comparison with Similar Compounds
Uridine 5’-monophosphate: A direct product of the decarboxylation of orotidine 5’-monophosphate.
Orotic acid: A precursor in the biosynthesis of orotidine 5’-monophosphate.
Phosphoribosyl pyrophosphate: A substrate used in the synthesis of orotidine 5’-monophosphate.
Uniqueness: Orotidine 5’-monophosphate trisodium salt is unique due to its role as a direct precursor to uridine 5’-monophosphate, making it a critical intermediate in the pyrimidine biosynthesis pathway. Its trisodium salt form enhances its solubility, making it particularly useful for various biochemical applications .
Properties
Molecular Formula |
C10H10N2Na3O11P |
|---|---|
Molecular Weight |
434.14 g/mol |
IUPAC Name |
trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
InChI Key |
IESMRAGOMHGJFC-LLWADOMFSA-K |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


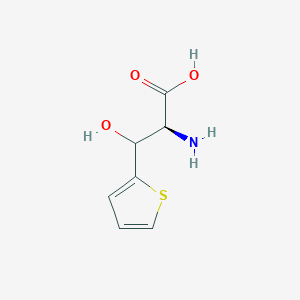
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
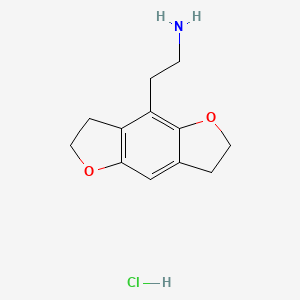
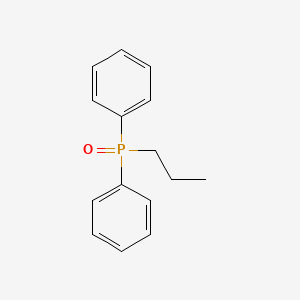

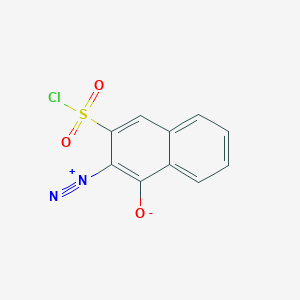
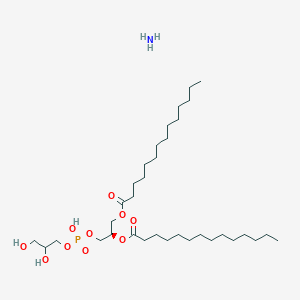
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
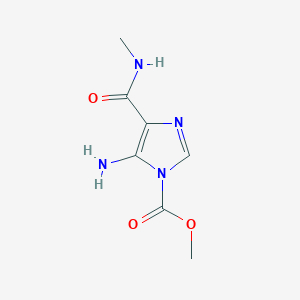
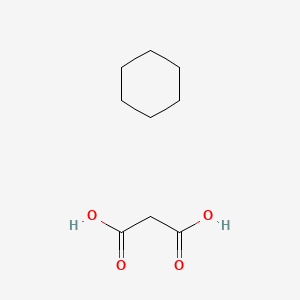

![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)

